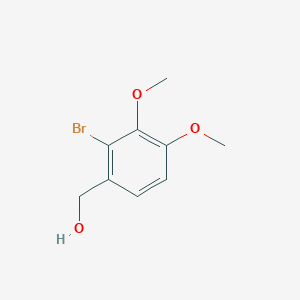

(2-Bromo-3,4-dimethoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTZALKMXNKAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546994 | |

| Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72912-38-0 | |

| Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 2 Bromo 3,4 Dimethoxyphenyl Methanol

Regioselective Bromination Strategies for Aromatic Precursors

Achieving regioselectivity in the bromination of the aromatic ring is crucial for the successful synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol. The starting material for these strategies is typically (3,4-dimethoxyphenyl)methanol, also known as veratryl alcohol. nih.gov The directing effects of the methoxy (B1213986) and hydroxymethyl groups guide the electrophilic bromine to the desired position.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, particularly those activated by electron-donating groups. organic-chemistry.org In the synthesis of this compound, NBS offers a milder alternative to elemental bromine, often leading to higher regioselectivity and cleaner reactions. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or carbon tetrachloride. mdma.ch The use of acetonitrile as a solvent has been shown to increase the reactivity of NBS, allowing for bromination to occur at room temperature in excellent yields. mdma.ch The electrophilic bromine species generated from NBS selectively attacks the electron-rich aromatic ring at the position ortho to the activating hydroxymethyl group and meta to the two methoxy groups.

A study on the bromination of β-aryl alcohols demonstrated that the reaction with NBS can proceed stereospecifically, suggesting the formation of specific intermediates that dictate the reaction's outcome. nih.gov While this particular study did not focus on this compound, it highlights the nuanced reactivity of NBS in such systems.

Table 1: Comparison of Solvents for NBS Bromination of Methoxy-substituted Benzenes

| Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Reflux | Good | mdma.ch |

| Acetonitrile (CH₃CN) | Room Temperature | Excellent | mdma.ch |

Elemental bromine (Br₂) is a classic and potent brominating agent for electrophilic aromatic substitution. nih.gov In the synthesis of this compound, the reaction involves the direct treatment of (3,4-dimethoxyphenyl)methanol with bromine, often in a solvent like glacial acetic acid. google.com The reaction is typically conducted at a low temperature, such as 0°C, to control the reactivity of the bromine and minimize the formation of polybrominated byproducts. google.com The strong electrophilicity of bromine allows for the functionalization of the aromatic ring. A patent describes a process where dibromine in glacial acetic acid is added to a solution of (3,4-dimethoxyphenyl)methanol at 0°C, yielding the desired product after several hours. google.com Another patent details the bromination of 3,4-dimethoxybenzaldehyde (B141060) with bromine in glacial acetic acid to produce 2-bromo-4,5-dimethoxybenzaldehyde (B182550), which can then be reduced to the target alcohol. google.com

A combination of cerium ammonium (B1175870) nitrate (B79036) (CAN) and lithium bromide (LiBr) can be employed for the bromination of activated aromatic compounds. stackexchange.com CAN acts as a one-electron oxidant, facilitating the generation of a bromine radical or a related electrophilic bromine species from lithium bromide. stackexchange.comwikipedia.org This method can offer an alternative pathway for the bromination of substrates that might be sensitive to harsher reagents. stackexchange.com The reaction is typically carried out in a solvent like acetonitrile. stackexchange.com Research has shown that CAN can be used for the oxidative halogenation of various functional groups. wikipedia.org For instance, CAN has been used to mediate the halogenation of uracil (B121893) derivatives. stackexchange.com The mechanism is thought to involve the oxidation of the bromide ion by CAN to generate the reactive brominating agent. stackexchange.com

Precursor Derivatization and Reduction Pathways

A common and efficient method for the synthesis of this compound involves the reduction of its corresponding benzaldehyde (B42025), 2-bromo-3,4-dimethoxybenzaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. ijcea.org Sodium borohydride provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a primary alcohol upon workup. masterorganicchemistry.comyoutube.com This two-step process, involving the bromination of 3,4-dimethoxybenzaldehyde followed by reduction, is a well-established route. google.comgoogle.com A patent describes the reduction of 3,4-dimethoxybenzaldehyde to (3,4-dimethoxyphenyl)methanol using sodium borohydride in methanol at 0°C with a 98% yield. google.com This alcohol can then be brominated. Alternatively, 2-bromo-4,5-dimethoxybenzaldehyde has been synthesized and could be a precursor for reduction. google.com

Table 2: Common Metal Hydrides for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Selective for aldehydes and ketones, easy to handle. | masterorganicchemistry.comorganic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran, Diethyl ether | More reactive, reduces a wider range of functional groups. | masterorganicchemistry.com |

Another synthetic pathway can commence from acetoveratrone (3',4'-dimethoxyacetophenone). The reduction of acetoveratrone, for instance with sodium borohydride, yields 1-(3,4-dimethoxyphenyl)ethanol (B1196505). google.com While not a direct route to this compound, this intermediate could potentially undergo further transformations, including bromination and subsequent chemical modifications, to arrive at the target compound. However, direct bromination of 1-(3,4-dimethoxyphenyl)ethanol might lead to a mixture of products, and thus this route is less direct than those previously described.

Alkylation Reactions in the Formation of this compound and its Derivatives

Alkylation reactions are fundamental in carbon-carbon bond formation and play a crucial role in the synthesis of substituted benzyl (B1604629) alcohols like this compound. These reactions typically involve the electrophilic substitution of a hydrogen atom on the aromatic ring with an alkyl group.

Friedel-Crafts Type Alkylation with Substituted Benzene (B151609) Derivatives

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a direct route for the alkylation of benzene and its derivatives. wikipedia.org In the context of synthesizing this compound, a Friedel-Crafts approach would ideally involve the reaction of 1-bromo-2,3-dimethoxybenzene (B1267362) with a suitable source of the hydroxymethyl group. A classic example of a related Friedel-Crafts alkylation is the reaction of para-dimethoxybenzene with tert-butyl alcohol in the presence of sulfuric acid to yield 1,4-di-tert-butyl-2,5-dimethoxybenzene. youtube.com This demonstrates the utility of alcohols as alkylating agents in the presence of a strong acid catalyst for activated aromatic systems.

A plausible, though less direct, route to the target compound via a Friedel-Crafts acylation followed by reduction is also a common strategy. For instance, the acylation of 1,3-dimethoxybenzene (B93181) with 3-chloropropionic acid in the presence of polyphosphoric acid (PPA) has been reported. researchgate.net Similarly, the acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride (B1165640) over zeolite catalysts yields acetoveratrole (3,4-dimethoxyacetophenone). researchgate.net Following acylation, the resulting ketone can be reduced to the corresponding alcohol.

A more direct alkylation can be envisioned through a formylation reaction, which introduces a formyl group (-CHO) that can then be reduced to the hydroxymethyl group (-CH2OH). The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are classical methods for the formylation of aromatic rings. For example, the formylation of 1,4-dibromo-2-fluorobenzene (B72686) can be achieved through metal-halogen exchange followed by reaction with a formyl source like dimethylformamide (DMF). google.com

A related synthetic transformation involves the bromination of a suitable benzaldehyde derivative. For instance, 2-bromo-4,5-dimethoxybenzaldehyde can be synthesized from 3,4-dimethoxybenzaldehyde (veratraldehyde) by reaction with bromine in methanol, achieving a yield of 90-92%. The subsequent reduction of this aldehyde, for example with sodium borohydride, would yield the corresponding benzyl alcohol. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | 1. Br2, Methanol; 2. NaBH4 | (2-Bromo-4,5-dimethoxyphenyl)methanol | High (inferred) | , google.com |

| 2,3-Dimethoxybenzaldehyde | NBS, DMF | 6-Bromo-2,3-dimethoxybenzaldehyde | 60% | scielo.br |

| o-Vanillin | 1. Br2, Acetic Acid; 2. Methylating agent | 5-Bromo-2,3-dimethoxybenzaldehyde | High (inferred) | scielo.br |

| 1,3-Dimethoxybenzene | 3-Chloropropionic acid, PPA | 2',4'-Dimethoxy-3-chloropropiophenone | - | researchgate.net |

Investigation of Lewis Acid Catalysis in Alkylation Processes

Lewis acids are pivotal in enhancing the electrophilicity of the alkylating agent in Friedel-Crafts type reactions. wikipedia.org Common Lewis acids include aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and boron trifluoride (BF3). In the formylation of oxygenated aromatic compounds, metal halides such as titanium chloride are often preferred. google.com The choice of Lewis acid can significantly influence the regioselectivity and efficiency of the reaction.

For instance, the formylation of phenols to salicylaldehydes can be effectively catalyzed by Lewis acids in the presence of paraformaldehyde. epa.gov The cooperative catalysis between an N-heterocyclic carbene and a Lewis acid like titanium(IV) isopropoxide has also been shown to be effective in certain annulation reactions, highlighting the potential for modern catalytic systems in complex syntheses. nih.gov

In the synthesis of functionalized pyrroles, a screening of various Lewis and Brønsted acid catalysts revealed that zinc(II) triflate was highly efficient in catalyzing the ring closure step. researchgate.net This underscores the importance of catalyst screening to identify the optimal Lewis acid for a specific transformation. The acylation of veratrole with acetic anhydride has been studied using solid acid catalysts like Hβ and HY zeolites, which offer advantages in terms of catalyst recovery and reuse. researchgate.net

The selection of the Lewis acid is critical and depends on the specific substrates and desired outcome. For a substrate like 1-bromo-2,3-dimethoxybenzene, a moderately active Lewis acid would be required to achieve formylation or alkylation without causing unwanted side reactions such as dealkylation or rearrangement.

Optimization of Reaction Conditions and Yield Enhancement Protocols for the Synthesis of this compound

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the target compound while minimizing byproducts and reaction time. Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the nature and amount of the catalyst.

| Veratraldehyde Mass (g) | Yield of 2-bromo-4,5-dimethoxybenzaldehyde (%) | Reference |

| 0.5 | 21.63 | sunankalijaga.org, sunankalijaga.org |

| 1.0 | 82.03 | sunankalijaga.org, sunankalijaga.org |

| 2.0 | 69.38 | sunankalijaga.org, sunankalijaga.org |

| 3.0 | 69.84 | sunankalijaga.org, sunankalijaga.org |

The choice of solvent can also have a profound impact on the reaction outcome. In the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, a detailed optimization of reaction conditions was performed, though the specifics for the solvent screen were noted in supplementary materials. mdpi.com The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) from 2,5-dimethoxybenzaldehyde (B135726) involved a careful work-up procedure including liquid-liquid extraction and column chromatography to isolate the product in 56% yield. chemicalbook.com

Furthermore, the reaction temperature and duration are crucial variables. In the synthesis of 2-substituted 4-bromo-1,2,3-triazoles via N-alkylation, optimizing the solvent and temperature was found to significantly improve the regioselectivity of the reaction. organic-chemistry.org Similarly, in the synthesis of 1-hydroxycarbazoles, a Lewis acid-catalyzed benzannulation was optimized to proceed in high yield within one hour. nih.gov

Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms to efficiently explore a large parameter space and identify the optimal reaction conditions. These techniques can accelerate the development of robust and high-yielding synthetic protocols.

Chemical Transformations and Advanced Reaction Mechanisms Involving 2 Bromo 3,4 Dimethoxyphenyl Methanol

Oxidative Transformations of the Methanol (B129727) Moiety

The primary alcohol group in (2-Bromo-3,4-dimethoxyphenyl)methanol can be readily oxidized to form corresponding aldehydes and carboxylic acids.

The oxidation of the methanol moiety to an aldehyde, specifically 2-Bromo-3,4-dimethoxybenzaldehyde , is a common transformation. chemspider.com This can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Further oxidation of the aldehyde or direct, more vigorous oxidation of the alcohol yields 2-Bromo-3,4-dimethoxybenzoic acid . These derivatives are important intermediates in their own right, with the aldehyde and carboxylic acid functionalities opening up new avenues for synthetic modifications.

Reductive Elimination Reactions of the Aryl Bromine Substituent

The bromine atom on the aromatic ring can be removed through reductive dehalogenation. This process typically involves the use of a reducing agent, such as hydrogen gas with a palladium catalyst, or other hydride sources. The removal of the bromine atom yields (3,4-dimethoxyphenyl)methanol, a transformation that can be useful when the bromine was used as a protecting or directing group during an earlier synthetic step.

Nucleophilic Substitution Reactions at the Brominated Aromatic Center

While nucleophilic aromatic substitution is generally less facile than aliphatic substitution, the presence of activating groups can facilitate such reactions.

The bromine atom on the this compound can be displaced by various nucleophiles, although this often requires specific reaction conditions, such as the use of a catalyst. utexas.edunih.govresearchgate.net

Amines: Reactions with primary and secondary amines can lead to the formation of the corresponding N-aryl products. These reactions are often catalyzed by copper or palladium complexes. researchgate.netchemrxiv.org

Thiols: Thiolates can act as nucleophiles to displace the bromide, forming aryl thioethers.

Alkoxides: Alkoxides can react to form diaryl ethers, although this transformation can be challenging and may require harsh conditions or specialized catalysts.

The reactivity of these nucleophiles generally follows their nucleophilicity, with thiols and certain amines being more reactive than alkoxides. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring is electron-rich due to the presence of the two methoxy (B1213986) groups, which are ortho-, para-directing and activating. lumenlearning.com This makes the ring susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution will be directed by the existing methoxy and bromo substituents.

Derivatization Pathways for the Creation of Complex Chemical Scaffolds

Esterification Reactions for the Synthesis of Trifluoroethylarene Derivatives

Information regarding the direct esterification of this compound for the synthesis of trifluoroethylarene derivatives is not available in the reviewed scientific literature.

Formation of Diaryl Methanes and Related Bromophenolic Compounds

A significant application of this compound is its use in the synthesis of novel diaryl methane (B114726) derivatives. This transformation is typically achieved through a Friedel-Crafts alkylation reaction. mdpi.com In this process, this compound reacts with various substituted benzene (B151609) compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (B109758) (DCM). mdpi.com This reaction proceeds with good yields, generally ranging from 75% to 92%. mdpi.com

The general procedure involves dissolving this compound, the corresponding benzene derivative, and aluminum chloride in dry dichloromethane. The reaction mixture is typically cooled to 0°C and stirred for an extended period, such as 24 hours, to ensure completion. mdpi.com

Furthermore, the resulting diaryl methane products, which are aryl methyl ethers, can undergo O-demethylation to yield bioactive bromophenol compounds. mdpi.com This demethylation is an important strategic step and is commonly carried out using boron tribromide (BBr₃) in dichloromethane. mdpi.com This subsequent reaction also proceeds with high efficiency, with yields reported to be in the range of 73% to 82%. mdpi.com

| Reactant (Benzene Derivative) | Product (Diaryl Methane) | Yield (%) | Reference |

|---|---|---|---|

| p-Xylene | 1-Bromo-2-(2,5-dimethylbenzyl)-4,5-dimethoxybenzene | 82 | mdpi.com |

| o-Cresol methyl ether | 1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | 86 | mdpi.com |

| 2,5-Dimethoxybromobenzene | 1-Bromo-2-(4-bromo-2,5-dimethoxybenzyl)-4,5-dimethoxybenzene | 90 | mdpi.com |

| 1,2,3-Trimethoxybenzene | 1-(2-Bromo-4,5-dimethoxybenzyl)-2,3,4-trimethoxybenzene | 92 | mdpi.com |

Mechanistic Studies of Reactivity and Selectivity in Chemical Transformations

The formation of diaryl methanes from this compound is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction. byjus.com The mechanism is initiated by the reaction of the benzyl (B1604629) alcohol with the Lewis acid catalyst, AlCl₃. This step generates a highly reactive electrophile, a benzyl carbocation, which is stabilized by the electron-donating effects of the methoxy groups on the aromatic ring. byjus.compw.live

The selectivity (regioselectivity) of the subsequent alkylation step on the other aromatic reactant is determined by the directing effects of the substituents on that ring. Electron-donating groups direct the incoming electrophile (the carbocation derived from this compound) to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. libretexts.orgwikipedia.org The interplay of these electronic effects, along with steric considerations, governs the final structure of the synthesized diaryl methane product. wikipedia.org

The subsequent O-demethylation of the diaryl methane products with boron tribromide (BBr₃) proceeds via a well-established mechanism for the cleavage of aryl methyl ethers. nih.govcommonorganicchemistry.com The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion, leading to the cleavage of the C-O bond. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3,4 Dimethoxyphenyl Methanol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govbmrb.io

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the complete mapping of a molecule's structure. For (2-Bromo-3,4-dimethoxyphenyl)methanol and its precursors, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into their complex structures.

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons.

While specific experimental ¹H NMR data for this compound is not available in the reviewed literature, data for its direct precursor, (3,4-dimethoxyphenyl)methanol, is well-documented. nih.gov The introduction of a bromine atom at the C2 position of the aromatic ring would be expected to induce downfield shifts in the signals of the adjacent aromatic protons due to its electron-withdrawing inductive effect.

The ¹H NMR spectrum of the synthetic precursor veratraldehyde shows distinct signals for the aldehyde proton, aromatic protons, and methoxy (B1213986) group protons.

Table 1: ¹H NMR Spectroscopic Data for Veratraldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.84 | Singlet | 1H | -CHO |

| 7.43 | Doublet | 1H | Aromatic H |

| 7.41 | Singlet | 1H | Aromatic H |

| 6.98 | Doublet | 1H | Aromatic H |

| 3.93 | Singlet | 3H | -OCH₃ |

| 3.92 | Singlet | 3H | -OCH₃ |

Source: Adapted from various sources, solvent dependent. chemicalbook.com

For the intermediate (3,4-dimethoxyphenyl)methanol , the aldehyde proton signal is replaced by signals for the benzylic methylene (B1212753) protons and the hydroxyl proton. nih.gov

Table 2: ¹H NMR Spectroscopic Data for (3,4-dimethoxyphenyl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.90 - 6.80 | Multiplet | 3H | Aromatic H |

| 4.59 | Singlet | 2H | -CH₂OH |

| 3.87 | Singlet | 6H | 2x -OCH₃ |

| 1.89 | Singlet | 1H | -OH |

Source: Adapted from PubChem, solvent dependent. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule.

Specific experimental ¹³C NMR data for this compound could not be retrieved from the searched sources. However, the analysis of its precursors provides a foundational understanding. The bromination at the C2 position would significantly impact the chemical shift of the carbon atom directly bonded to it (C2), causing a downfield shift, and would also influence the shifts of the surrounding carbon atoms.

Table 3: ¹³C NMR Spectroscopic Data for Veratraldehyde

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.9 | C=O (Aldehyde) |

| 154.2 | Aromatic C-O |

| 149.7 | Aromatic C-O |

| 129.8 | Aromatic C-H |

| 126.9 | Aromatic C-H |

| 110.8 | Aromatic C-H |

| 109.1 | Aromatic C-H |

| 56.1 | -OCH₃ |

| 56.0 | -OCH₃ |

Source: Adapted from various sources, solvent dependent. nih.govguidechem.com

Table 4: ¹³C NMR Spectroscopic Data for (3,4-dimethoxyphenyl)methanol

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 149.0 | Aromatic C-O |

| 148.5 | Aromatic C-O |

| 134.1 | Aromatic C |

| 119.3 | Aromatic C-H |

| 111.1 | Aromatic C-H |

| 110.3 | Aromatic C-H |

| 65.1 | -CH₂OH |

| 55.9 | -OCH₃ |

Source: Adapted from PubChem, solvent dependent. nih.gov

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals, especially for complex molecules like substituted phenyl methanols. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For a compound like this compound, COSY would reveal the coupling between the remaining aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edu This is crucial for assigning the signals of the aromatic CH groups, the methylene (-CH₂) group, and the methoxy (-OCH₃) groups by linking their respective ¹H and ¹³C signals. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

For this compound, the molecular weight is 247.09 g/mol . nih.govsigmaaldrich.com A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). libretexts.org The primary fragmentation pathway for benzyl (B1604629) alcohols is typically the loss of the hydroxyl group or cleavage of the C-C bond adjacent to the oxygen atom (alpha cleavage). libretexts.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile and thermally stable compounds. The synthetic intermediates, veratraldehyde and veratryl alcohol, are amenable to GC-MS analysis. nih.gov Studies on related brominated dimethoxy-substituted compounds demonstrate that GC-MS is effective for their separation and identification, where the mass spectra reveal characteristic fragments like the iminium cation and other ions originating from the non-brominated part of the molecule. ojp.gov

Table 5: GC-MS Data for Veratraldehyde

| Retention Index (Kovats) | Major Mass Fragments (m/z) |

|---|---|

| 1427 (non-polar) | 166 (M⁺), 165, 137, 92, 79 |

Source: Adapted from PubChem. nih.gov

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC-MS. It is particularly useful for the analysis of brominated organic compounds. nih.gov For instance, LC-MS has been successfully employed for the identification and quantification of brominated dimethoxyamphetamines in various samples. nih.gov This technique would be highly suitable for the analysis of this compound, providing both its molecular weight and, with tandem MS (MS/MS), detailed structural information from its fragmentation patterns. The analysis of plant extracts containing related phenolic structures is also commonly performed using LC-MS. tjnpr.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds by providing the exact mass of a molecule with high precision. This accuracy allows for the determination of the elemental formula, a critical step in identifying an unknown compound or confirming the identity of a synthesized molecule. For this compound, HRMS is used to verify its elemental composition (C₉H₁₁BrO₃). The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

The calculated monoisotopic mass of this compound is 245.98916 Da. nih.gov An experimental HRMS measurement would be expected to align closely with this value, typically within a few parts per million (ppm), confirming the molecular formula. This technique is also vital for characterizing synthetic intermediates, such as 3,4-dimethoxybenzyl alcohol, the non-brominated precursor. nih.gov By confirming the exact mass of starting materials and intermediates, chemists can ensure the correct substrates are being used and track reaction progress.

Table 1: HRMS Data for this compound and a Key Precursor

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Isotopic Pattern |

|---|---|---|---|

| This compound | C₉H₁₁BrO₃ | 245.98916 nih.gov | Characteristic M/M+2 peaks for Bromine |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is an essential tool for both analyzing the purity of this compound and for its purification from reaction mixtures. Different chromatographic methods are employed based on the scale of the separation and the volatility of the compounds.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Commercial suppliers often use HPLC to certify the purity of this reagent, with typical specifications being ≥97.5%. thermofisher.comavantorsciences.com Analytical HPLC provides a quantitative measure of the target compound relative to any impurities, such as unreacted starting materials or by-products from the synthesis.

For separations, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com The separation is based on the differential partitioning of the compounds between the two phases.

On a larger scale, preparative HPLC can be used to isolate pure this compound from complex mixtures. nih.gov While the principles are the same as analytical HPLC, preparative systems use larger columns and higher flow rates to handle greater quantities of material. nih.govchromforum.org Fine-tuning the mobile phase composition (gradient or isocratic elution) is crucial for achieving optimal separation between the desired product and closely related impurities. sielc.comchromforum.org

Table 2: Typical HPLC Parameters for Analysis of Aromatic Alcohols

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, Phenyl-Hexyl chromforum.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture nih.gov |

| Detection | UV at 254 nm or other relevant wavelength |

| Mode | Isocratic or Gradient Elution |

| Purpose | Purity assessment and preparative purification |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov While this compound itself has a relatively high boiling point (318 °C), GC is highly effective for monitoring the presence of more volatile starting materials, such as veratraldehyde, or volatile by-products during its synthesis. avantorsciences.comthegoodscentscompany.com

Direct analysis of this compound by GC can be challenging due to the polar hydroxyl (-OH) group, which can lead to poor peak shape and adsorption on the column. research-solution.com To overcome this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile ether or ester (e.g., a silyl (B83357) ether), making the compound more amenable to GC analysis. research-solution.comund.edu This process improves thermal stability and chromatographic performance. research-solution.com

For laboratory-scale purification of multi-gram quantities, flash column chromatography and recrystallization are the most common and practical methods.

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel. orgsyn.org The crude reaction mixture is loaded onto the top of a column packed with silica, and a solvent system (eluent) is passed through the column. google.com For a compound like this compound, a common eluent system would be a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). mdpi.comgoogle.com The polarity of the eluent is optimized to allow the desired compound to move down the column at a suitable rate, separating it from less polar and more polar impurities. Fractions are collected and analyzed (often by Thin Layer Chromatography) to isolate the pure product. rsc.org

Recrystallization: This is a powerful technique for purifying solid compounds. The crude solid is dissolved in a hot solvent in which it is highly soluble. google.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). google.com The choice of solvent is critical for successful recrystallization. For this compound and related brominated aromatics, solvents like methanol or mixed solvent systems such as ethyl acetate/hexanes are often effective. google.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound provides clear evidence for its key structural features. thermofisher.comavantorsciences.com The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Key expected absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the primary alcohol, with the broadening due to hydrogen bonding.

C-H Stretches: Absorptions just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds in the methoxy and methylene (-CH₂OH) groups.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene (B151609) ring. spectroscopyonline.com

C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ range correspond to the C-O stretching vibrations of the alcohol and the two methoxy ether groups.

C-Br Stretch: The carbon-bromine bond typically shows a weak to medium absorption in the lower frequency "fingerprint" region, often between 500-700 cm⁻¹. uwosh.edu

The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, providing further structural confirmation. spectroscopyonline.comacs.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3010 - 3100 | Medium |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium to Weak |

| Ether/Alcohol (C-O) | Stretching | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The precise spatial arrangement of the atoms, including the rotational orientation of the methoxy groups and the hydroxymethyl substituent relative to the aromatic ring.

Intermolecular Interactions: It reveals how molecules pack together in the crystal lattice, detailing intermolecular forces such as hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the bromine atom. nih.govnih.gov

Absolute Stereochemistry: For chiral molecules, it can determine the absolute configuration.

While a specific published crystal structure for this compound was not identified, analysis of related brominated aromatic compounds shows that intermolecular interactions often play a key role in the crystal packing. rsc.orgnih.gov For this compound, one would expect to observe strong hydrogen bonding networks formed by the alcohol functional groups, significantly influencing the solid-state architecture.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Significance |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. webelements.com |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. webelements.com |

| Bond Lengths (Å) | Confirms covalent bonding and can indicate bond order. |

| Bond Angles (°) | Defines the geometry around each atom. |

| Torsion Angles (°) | Describes the conformation of flexible parts of the molecule. |

| Hydrogen Bond Geometry | Details the specific interactions that stabilize the crystal structure. nih.gov |

Analysis of Bond Angles, Bond Lengths, and Torsional Strain

The molecular geometry of this compound is primarily defined by the interplay of its constituent atoms' hybridization and the steric and electronic effects of its substituents. The aromatic ring provides a rigid scaffold, while the methoxy and hydroxymethyl groups introduce conformational flexibility.

Bond Lengths: The bond lengths within the molecule are influenced by atomic hybridization and bond order. The carbon-carbon bonds of the phenyl ring exhibit lengths intermediate between a true single and a true double bond, characteristic of their aromatic nature. The C-Br bond length is significantly longer than C-H or C-C bonds due to the larger atomic radius of bromine. ncert.nic.in Theoretical calculations and data from similar structures suggest the bond lengths presented in the table below.

| Bond | Hybridization | Expected Bond Length (Å) | Notes |

| C-Br | sp² C - Br | ~1.90 - 1.94 | Influenced by the electronegativity and size of the bromine atom. ncert.nic.in |

| C=C (Aromatic) | sp² - sp² | ~1.39 - 1.41 | Typical length for bonds within a benzene ring. |

| C-C (Ring-CH₂OH) | sp² - sp³ | ~1.51 | Standard length for a single bond between sp² and sp³ carbon atoms. |

| C-O (Methoxy) | sp² - sp³ | ~1.36 - 1.37 | The bond has partial double bond character due to resonance with the ring. |

| C-O (Alcohol) | sp³ - sp³ | ~1.43 | Typical length for a C-O single bond in an alcohol. |

| O-H (Alcohol) | sp³ O - H | ~0.96 | Standard length for an O-H bond in an alcohol. |

Bond Angles: The bond angles are largely dictated by VSEPR theory. The sp²-hybridized carbons of the benzene ring are expected to have angles close to 120°. However, the presence of bulky substituents—the bromine atom and the adjacent methoxy and hydroxymethyl groups—would likely cause minor distortions from this ideal geometry to alleviate steric strain. The sp³-hybridized carbon of the hydroxymethyl group and the oxygen atoms of the ether and alcohol functionalities will exhibit angles closer to the tetrahedral angle of 109.5°.

Torsional Strain: Torsional or dihedral angles are critical for defining the three-dimensional conformation of the molecule. The most significant sources of torsional strain and conformational flexibility in this compound are:

Rotation around the C(ring)–CH₂OH bond: Studies on sterically unencumbered benzyl alcohols have shown they often adopt a perpendicular conformation in the gas phase, where the C-O bond of the alcohol lies in the plane perpendicular to the phenyl ring. colostate.edudtic.mil For this compound, the bulky ortho-bromine substituent would create a significant steric barrier, influencing the rotational energy landscape and favoring specific rotamers that minimize interaction between the bromine and the hydroxymethyl group.

Rotation of the Methoxy Groups: The methyl groups of the methoxy substituents can rotate around the C(ring)-O bond. Their preferred orientation will be a balance between achieving maximal resonance stabilization (requiring the C-O-C plane to be coplanar with the ring) and minimizing steric clashes with adjacent substituents, particularly the ortho-bromine atom and the hydroxymethyl group.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly of this compound in the solid state is governed by a hierarchy of intermolecular interactions. These non-covalent forces dictate the crystal packing, influencing the material's physical properties.

Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Strength | Description |

| Hydrogen Bonding | O-H (hydroxyl) | O (hydroxyl or methoxy) | Strong | This is expected to be the dominant structure-directing interaction, leading to the formation of chains or networks. researchgate.netresearchgate.net |

| Halogen Bonding | C-Br | O, π-system | Weak to Moderate | The electropositive region (σ-hole) on the bromine atom can interact with lone pairs on oxygen or the electron-rich aromatic ring. rsc.orgresearchgate.net |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Weak | Interactions between the π-systems of adjacent phenyl rings, likely in an offset or herringbone arrangement to stabilize the packing. iucr.org |

| C-H···π Interactions | C-H (methyl/methylene) | Aromatic Ring | Weak | The electron-deficient hydrogen atoms can interact with the electron-rich face of the phenyl ring. |

| van der Waals Forces | All atoms | All atoms | Weak | Ubiquitous dispersion forces contribute to the overall stability of the crystal lattice. |

Elucidation of Interactions and Packing:

The primary and most directional interaction in the crystal lattice of this compound would be hydrogen bonding. The hydroxyl group is an excellent hydrogen bond donor, and it can form strong O-H···O bonds with the oxygen atoms of the hydroxyl or methoxy groups of neighboring molecules. researchgate.netresearchgate.net This typically leads to the formation of well-defined supramolecular synthons, such as infinite chains or discrete dimers, which form the backbone of the crystal structure.

In addition to hydrogen bonds, weaker interactions play a crucial role. The bromine atom introduces the possibility of halogen bonding. Theoretical and database studies on brominated organic compounds show that C–Br···Br–C interactions are dominated by dispersion but have a significant electrostatic component. rsc.orgresearchgate.net These interactions are highly directional and can be classified as Type I (where the two C-Br vectors are in a similar orientation) or Type II (with a C-Br···Br angle near 90°). rsc.orgmdpi.com More likely, however, would be C-Br···O halogen bonds, where the bromine atom interacts with a methoxy or hydroxyl oxygen of an adjacent molecule.

Computational Chemistry and Theoretical Studies on 2 Bromo 3,4 Dimethoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering precise information about the electronic nature of molecules. For (2-Bromo-3,4-dimethoxyphenyl)methanol, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com DFT calculations for this compound would typically be performed using a basis set like 6-311++G(d,p) to obtain an optimized molecular geometry and predict various electronic properties. researchgate.net

Key findings from hypothetical DFT studies would include:

Optimized Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which helps in the characterization of the molecule.

Thermodynamic Properties: Estimation of properties such as enthalpy, entropy, and Gibbs free energy.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: This table is illustrative of typical DFT output; specific experimental data for this molecule is not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | C-C-Br | ~120° |

| Dihedral Angle | C-C-O-C (methoxy) | Variable (Conformer Dependent) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) groups.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing bromine atom.

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated energy gap for similar molecules is often in the range of 5.4 eV. nih.gov This value indicates a relatively stable molecule but one that is capable of participating in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding pattern, including charge distribution and interactions between filled and empty orbitals. wisc.eduwisc.edu This analysis is crucial for understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

For this compound, NBO analysis would reveal:

Charge Delocalization: The analysis quantifies how electron density is shared and delocalized across the molecule, particularly within the π-system of the benzene (B151609) ring. This delocalization is enhanced by the methoxy groups and perturbed by the bromine atom.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

An MEP map of this compound would show:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the methoxy and hydroxyl groups due to their high electronegativity and lone pairs of electrons.

Positive Potential Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. A region of positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially influenced by the electron-withdrawing nature of the nearby bromine atom.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. collaborativedrug.com While specific SAR studies for this compound are not widely published, a hypothetical analysis can be constructed based on its structural features. SAR modeling helps in predicting the biological effects of new compounds and guiding the design of more potent analogues. nih.govnih.gov

The key structural features of this compound for an SAR study would be:

The Benzyl (B1604629) Alcohol Moiety: The primary alcohol group can participate in hydrogen bonding, which is often crucial for binding to biological targets like enzymes or receptors.

The Dimethoxy Substitution Pattern: The two methoxy groups at positions 3 and 4 (veratrole-like) are electron-donating and increase the lipophilicity of the molecule, which can affect its absorption and distribution. Their position influences the electronic environment of the ring.

The Bromine Atom: Located at position 2, this halogen atom is electron-withdrawing and adds steric bulk. Halogen bonding is a recognized interaction in drug design that can enhance binding affinity. mdpi.com

An SAR study would compare the activity of this compound to that of related molecules, such as veratryl alcohol (3,4-dimethoxybenzyl alcohol) nih.gov, to determine the effect of the bromine atom on a specific biological activity.

Table 2: Illustrative SAR Comparison (Note: This table illustrates the principles of SAR analysis.)

| Compound | R1 | R2 | R3 | R4 | R5 | Predicted Relative Activity | Rationale |

| Benzyl alcohol | H | H | H | H | H | Baseline | Parent structure |

| Veratryl alcohol | H | OCH₃ | OCH₃ | H | H | Variable | Effect of methoxy groups (electronics, lipophilicity) |

| This compound | Br | OCH₃ | OCH₃ | H | H | Variable | Effect of bromo group (sterics, electronics, halogen bonding) |

| (4-Bromophenyl)methanol | H | H | H | Br | H | Variable | Isomeric control to assess positional effects |

Conformational Analysis and Energetic Stability Studies

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energetic stabilities. For a flexible molecule like this compound, rotation around single bonds (e.g., C-O bonds of the methoxy groups, C-C bond of the hydroxymethyl group) leads to various conformers.

Computational methods, particularly DFT, can be used to perform a potential energy surface scan by systematically rotating these bonds. This process identifies the lowest energy (most stable) conformers. The stability is influenced by a balance of steric hindrance (e.g., repulsion between the bulky bromine and adjacent methoxy group) and favorable electronic interactions (e.g., intramolecular hydrogen bonding between the hydroxyl hydrogen and a methoxy oxygen). Identifying the most stable conformer is essential as it often represents the bioactive conformation when the molecule interacts with a biological target. nih.gov

Biological and Biomedical Research Applications of 2 Bromo 3,4 Dimethoxyphenyl Methanol and Its Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives built upon brominated and methoxylated phenyl structures have been a focal point of research for their ability to inhibit various clinically relevant enzymes. These studies provide critical insights into how specific structural features contribute to biological activity and offer pathways for designing more potent and selective inhibitors.

Research into novel enzyme inhibitors has explored derivatives synthesized from a structurally related isomer, (2-bromo-4,5-dimethoxyphenyl)methanol. These studies provide valuable data on the potential of this chemical class to inhibit human carbonic anhydrase (hCA) isoenzymes I and II, which are ubiquitous cytosolic enzymes involved in numerous physiological processes.

A series of novel bromophenol derivatives were synthesized starting from (2-bromo-4,5-dimethoxyphenyl)methanol. These derivatives, featuring diaryl methane (B114726) structures and their demethylated analogues, were evaluated for their inhibitory effects on hCA I and hCA II. The inhibition constants (Kᵢ) were determined and compared against the standard inhibitor Acetazolamide (AZA). The findings indicated that several of the synthesized compounds displayed potent, nanomolar-level inhibition against both hCA I and hCA II, with some derivatives showing greater potency than the standard inhibitor.

| Compound | hCA I Inhibition (Kᵢ, nM) | hCA II Inhibition (Kᵢ, nM) |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 1 | 24.30±3.21 | 18.25±2.53 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 2 | 35.16±5.84 | 25.14±4.33 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 3 | 15.28±1.85 | 11.85±1.52 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 4 | 19.33±2.69 | 14.89±2.17 |

| Acetazolamide (AZA) (Standard) | 29.41±4.12 | 21.56±3.88 |

Data sourced from a study on derivatives of (2-bromo-4,5-dimethoxyphenyl)methanol.

The same series of novel bromophenol derivatives synthesized from the isomer (2-bromo-4,5-dimethoxyphenyl)methanol were also assessed for their ability to inhibit acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, and its inhibition is a primary strategy for the management of Alzheimer's disease. The study revealed that these compounds act as effective AChE inhibitors, with Kᵢ values in the nanomolar range, suggesting their potential as leads for developing new anti-neurodegenerative agents.

| Compound | AChE Inhibition (Kᵢ, nM) |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 1 | 5.86±0.88 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 2 | 7.39±1.15 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 3 | 3.15±0.45 |

| (2-Bromo-4,5-dimethoxyphenyl)methanol derivative 4 | 4.08±0.63 |

| Tacrine (THA) (Standard) | 8.14±1.55 |

Data sourced from a study on derivatives of (2-bromo-4,5-dimethoxyphenyl)methanol.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net Bromophenol derivatives, particularly those isolated from marine sources, have demonstrated notable inhibitory activity against PTP1B. nih.govnih.gov

One study identified three bromophenols from marine algae that showed significant PTP1B inhibition. nih.gov Among these, 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol exhibited an IC₅₀ value of 3.4 ± 0.5 µM. nih.gov In another investigation, a series of synthetic bromophenol derivatives were evaluated based on a lead compound isolated from red algae. nih.gov This research found that highly brominated derivatives showed promising activity, with one compound exhibiting an IC₅₀ of 0.68 µM against PTP1B, which was about four times more potent than the original lead compound. nih.gov These findings underscore the importance of the bromophenol scaffold for PTP1B inhibition. nih.govresearchgate.net

| Related Bromophenol Derivative | PTP1B Inhibition (IC₅₀, µM) |

| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | 3.4 ± 0.5 |

| Bromophenol 4e (Lead Compound) | 2.42 |

| Bromophenol 4g (Synthetic Derivative) | 0.68 |

Data sourced from studies on bromophenol derivatives from natural and synthetic origins. nih.govnih.gov

Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a well-established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Research has explored the potential of brominated dimethoxy-phenyl structures, specifically in the form of chalcones and their corresponding flavone (B191248) derivatives, as dual inhibitors of these enzymes. nih.gov

A study focused on 3,5-dibromo-4,6-dimethoxychalcones and their flavone derivatives revealed significant inhibitory activity. nih.gov The precursor for these compounds was 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, which underwent condensation and cyclodehydration to yield the target molecules. The results showed that both chalcone (B49325) and flavone derivatives were effective inhibitors, with some compounds exhibiting potent activity against both enzymes.

| Related Derivative Class | Representative Compound | α-Glucosidase Inhibition (IC₅₀, µM) | α-Amylase Inhibition (IC₅₀, µM) |

| Chalcone | Chalcone 2a | 1.10 ± 0.09 | 2.50 ± 0.11 |

| Chalcone | Chalcone 2c | 1.30 ± 0.08 | 3.10 ± 0.12 |

| Flavone | Flavone 3c | 0.80 ± 0.05 | 1.90 ± 0.09 |

| Flavone | Flavone 3e | 0.90 ± 0.06 | 2.10 ± 0.10 |

| Acarbose (Standard) | N/A | 7.50 ± 0.21 | 9.40 ± 0.25 |

Data sourced from a study on 3,5-dibromo-4,6-dimethoxychalcones and their flavone derivatives. nih.gov

The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. For the various brominated and methoxylated phenyl derivatives studied, several key SAR insights have been established.

For Carbonic Anhydrase and Acetylcholinesterase Inhibition: In the study of derivatives from (2-bromo-4,5-dimethoxyphenyl)methanol, the demethylation of the methoxy (B1213986) groups to hydroxyl groups was a critical factor. The resulting bromophenols often exhibited enhanced inhibitory activity compared to their methoxylated precursors. The nature and position of substituents on the second phenyl ring in the diaryl methane structure also significantly modulated the inhibitory potency against both hCA and AChE.

For PTP1B Inhibition: Research on bromophenol derivatives as PTP1B inhibitors has shown that the degree of bromination on the phenyl ring is a key determinant of activity. nih.gov Highly brominated compounds generally display stronger inhibition. nih.gov The position of the hydroxyl and bromo substituents on the aromatic ring is essential for interaction with the enzyme's active site.

For α-Glucosidase and α-Amylase Inhibition: In the series of 3,5-dibromo-4,6-dimethoxychalcones and flavones, the core structure proved vital for activity. nih.gov The transformation of chalcones to the more rigid flavone structure generally led to an increase in inhibitory potency against both α-glucosidase and α-amylase. Substituents on the B-ring of the chalcone/flavone scaffold also influenced the level of inhibition, indicating that this part of the molecule can be modified to fine-tune activity. nih.gov

Exploration of Anti-Inflammatory Effects

While direct studies on the anti-inflammatory properties of (2-Bromo-3,4-dimethoxyphenyl)methanol derivatives are not extensively documented, research on structurally similar compounds provides preliminary insights. Inflammation is a complex biological response implicated in numerous diseases, and agents that can modulate inflammatory pathways are of great therapeutic interest. nih.govmdpi.com

A relevant study investigated the anti-inflammatory activity of (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound isolated from the medicinal plant Zingiber cassumunar. This molecule shares the 3,4-dimethoxyphenyl moiety with the primary compound of interest but lacks the bromine atom and has a different side chain. The research demonstrated that this compound exerted marked inhibition in models of acute inflammation, including carrageenan-induced rat paw edema. It was also found to inhibit exudate formation and leukocyte accumulation. These findings suggest that the 3,4-dimethoxyphenyl scaffold itself may contribute to anti-inflammatory effects, providing a rationale for future investigation into the properties of its brominated derivatives.

Investigation into Potential Anti-Cancer Activities

The 2-bromo-dimethoxyphenyl structural motif, particularly the 2-bromo-4,5-dimethoxy isomer, is a key component in a variety of synthetic compounds investigated for their cytotoxic effects against cancer cell lines.

Research into N-substituted benzenesulphonamides has revealed potent anti-cancer properties. Specifically, derivatives of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide have demonstrated significant cytotoxicity, with a particular sensitivity noted in the human breast adenocarcinoma MCF-7 cell line. nih.gov Several compounds in this series exhibited IC50 values below 100 nM, indicating high potency. nih.gov

Another avenue of investigation involves chalcones, a class of compounds known for their biological activities. A chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized using 2-bromo-4,5-dimethoxybenzaldehyde (B182550), the aldehyde precursor of the corresponding benzyl (B1604629) alcohol. researchgate.net This compound was tested for its in vitro cytotoxicity against the MCF-7 breast cancer cell line using an MTT assay. The study determined that the chalcone derivative possessed moderate activity in inhibiting the proliferation of these cancer cells. researchgate.net

Table 1: Cytotoxic Activity of (2-Bromo-4,5-dimethoxyphenyl)methanol Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Specific Compound | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Benzenesulphonamide | N-(2-bromo-4,5-dimethoxyphenyl) derivatives | MCF-7 (Breast) | < 100 nM | nih.gov |

| Chalcone | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | researchgate.net |

Role in the Development of Novel Therapeutic Agents and Lead Compounds

The this compound framework serves as a crucial starting point or intermediate in the synthesis of more complex molecules with therapeutic potential. Its structural features are valuable in the design of lead compounds for various disease targets.

Table 2: BACE-1 Inhibition by a 3,4-dimethoxyphenyl-containing Derivative This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Enzyme | Activity (IC50) | Source |

|---|---|---|---|

| Pyridinyl amino hydantoin | BACE-1 | 0.12 µM | acs.org |

Applications as Chemical Probes in Biological Systems

While direct applications of this compound as a chemical probe are not extensively documented, its structure holds potential for the development of such tools. Chemical probes are essential for visualizing and detecting specific molecules, like reactive sulfur species (RSS), in biological environments. nih.gov

The benzyl alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde (2-bromo-3,4-dimethoxybenzaldehyde). Aldehyde groups are frequently used as reactive triggers in the design of fluorescent probes. nih.gov For instance, aldehydes can serve as a site for initial nucleophilic attack by species like H₂S, initiating a reaction cascade that leads to a detectable change in fluorescence. nih.gov Given this, derivatives of this compound could be functionalized to create probes for studying various biological processes where aldehydes act as a key reactive moiety.

Mechanistic Elucidation of Biological Interactions

Understanding how derivatives of this compound interact with biological systems at a molecular level is crucial for optimizing their therapeutic potential.

Identification of Specific Molecular Targets and Binding Mechanisms

Research has successfully identified specific molecular targets for derivatives incorporating the bromo-dimethoxyphenyl structure.

Tubulin: The potent cytotoxic N-(2-bromo-4,5-dimethoxyphenyl) benzenesulphonamides have been shown to inhibit microtubule polymerization. Docking experiments suggest that these compounds bind to the colchicine-binding site on tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

BACE-1: For the BACE-1 inhibitor containing a 3,4-dimethoxyphenyl group, studies indicate that the polar substituents on the phenyl ring enhance binding to the target. These groups are thought to facilitate hydrogen bonding and hydrophobic interactions within the S3 pocket of the enzyme, which is critical for potent inhibition. acs.org

Influence of Electrophilic Nature and Bromine Substitution on Biological Activity

The specific substitution pattern of the phenyl ring, including the bromine atom and methoxy groups, plays a significant role in the biological activity of these compounds.

The presence of a bromine atom and two methoxy groups on the phenyl ring is a key feature in potent cytotoxic chalcone and benzenesulphonamide derivatives. nih.govresearchgate.net A study involving "methoxy and bromo scans" on benzenesulphonamides highlighted that the 4-bromo-2,5-dimethoxyphenyl series was particularly promising. nih.gov In the context of BACE-1 inhibitors, phenyl rings with polar substituents, such as methoxy groups, were found to generally improve target binding. acs.org These groups can influence the molecule's electronic properties and facilitate key interactions, such as hydrogen bonding within enzyme active sites. acs.org

Evaluation of Antioxidant and Radical Scavenging Activities of Derivatives

Derivatives of bromophenols, which share structural similarities with this compound, have been evaluated for their antioxidant properties. These studies often measure the ability of the compounds to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS˙⁺). sigmaaldrich.com

Benzylic acid-derived bromophenols have been identified as effective scavengers of both DPPH and ABTS radicals. sigmaaldrich.com The antioxidant capacity is often compared to standards like Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), and Trolox. sigmaaldrich.com For example, one natural bromophenol demonstrated a DPPH radical scavenging activity with an IC50 value of 19.84 μM. sigmaaldrich.com It has been observed that metabolites with ortho-dihydroxy groups tend to show higher activity than those with a single hydroxyl group. sigmaaldrich.com Furthermore, certain bromophenol derivatives exhibit strong ferric ion (Fe³⁺) reducing effects, indicating their ability to act as electron donors to neutralize free radicals and reactive oxygen species (ROS). sigmaaldrich.com

Table 3: Radical Scavenging Activity of a Related Bromophenol This table is interactive. Click on the headers to sort the data.

| Assay | Compound Type | Activity (IC50) | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Natural Bromophenol | 19.84 µM | sigmaaldrich.com |

Assessment of Antimelanogenic Effects of Derivatives

Following a comprehensive review of scientific literature, no specific studies detailing the assessment of antimelanogenic effects of derivatives of this compound were identified. Research on the biological activities of closely related brominated and methoxy-substituted phenolic compounds has been conducted in the context of tyrosinase inhibition, a key mechanism in melanogenesis. However, direct evaluation of derivatives from this compound for their effects on melanin (B1238610) production is not documented in the available research.

Numerous studies have explored various synthetic and natural compounds for their potential to inhibit tyrosinase and, consequently, melanogenesis. For instance, research has been published on the antimelanogenic properties of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives and curcumin (B1669340) derivatives, which have shown inhibitory effects on melanin production in cellular models. nih.govmdpi.com Additionally, other research has investigated 4-substituted benzaldehydes and coumarin-resveratrol hybrids as tyrosinase inhibitors. nih.govresearchgate.net

While the core structure of this compound contains features present in some known tyrosinase inhibitors, such as a substituted phenyl ring, the specific biological activities of its derivatives, particularly concerning antimelanogenic effects, remain an uninvestigated area of research. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of (2-Bromo-3,4-dimethoxyphenyl)methanol and its analogs is a crucial first step for any further investigation. Current synthetic routes often begin with commercially available starting materials like 3,4-dimethoxybenzaldehyde (B141060). google.comgoogle.com One documented method involves the bromination of 3,4-dimethoxybenzaldehyde in glacial acetic acid to produce 2-bromo-4,5-dimethoxybenzaldehyde (B182550), which can then be further modified. google.com Another approach starts with the reduction of 3,4-dimethoxybenzaldehyde to (3,4-dimethoxyphenyl)methanol, followed by bromination. google.com

Advanced Pharmacological and Toxicological Profiling in Preclinical Models

A comprehensive understanding of the pharmacological and toxicological properties of this compound is paramount. While some derivatives of dimethoxybenzene have been investigated for their cytotoxic effects against cancer cell lines, specific and detailed preclinical data on this particular compound is limited. nih.gov

Future research must involve extensive in vitro and in vivo studies to create a detailed profile of its biological effects. This includes:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

Pharmacodynamic studies: Investigating the dose-response relationship and the time course of the compound's effects.

Toxicological assessments: Conducting acute, sub-chronic, and chronic toxicity studies to identify potential adverse effects and determine the therapeutic window.

These studies are essential for establishing a preliminary safety and efficacy profile, which is a prerequisite for any potential clinical development.

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

Identifying the specific molecular targets and understanding the mechanism of action of this compound are key to unlocking its therapeutic potential. The dimethoxyphenyl moiety is present in various biologically active molecules. For instance, derivatives containing a 3,4-dimethoxyphenyl group have shown potency as BACE-1 inhibitors, a key target in Alzheimer's disease research. acs.org Additionally, certain diarylsulphonamides with a dimethoxyphenyl ring act as tubulin inhibitors, disrupting microtubule dynamics in cancer cells. nih.gov

Future research should employ a multi-pronged approach to target identification and mechanism elucidation. This could involve:

High-throughput screening: Testing the compound against a broad panel of biological targets, including enzymes, receptors, and ion channels.

Affinity chromatography and proteomics: Identifying binding partners and downstream signaling pathways affected by the compound.

Genetic and molecular biology techniques: Using techniques like siRNA or CRISPR-Cas9 to validate potential targets and dissect the mechanism of action.

Uncovering novel biological targets and mechanisms could open up new avenues for therapeutic intervention in a range of diseases.

Computational Design and Rational Synthesis of Potent and Selective Derivatives

Building upon the foundational structure of this compound, computational chemistry and rational drug design can be powerful tools for developing more potent and selective derivatives. By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to enhance its desired biological activity while minimizing off-target effects. nih.govacs.org

Future research in this area should focus on:

Molecular modeling and docking studies: Simulating the interaction of the compound and its analogs with potential biological targets to predict binding affinity and orientation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity.

Combinatorial chemistry and parallel synthesis: Creating libraries of related compounds to systematically explore the chemical space and identify lead candidates with improved properties.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and can significantly accelerate the development of new therapeutic agents.

Integration with Emerging Drug Delivery Systems and Nanotechnology

The efficacy of a therapeutic agent can be significantly enhanced through advanced drug delivery strategies. Integrating this compound or its potent derivatives with emerging technologies could improve their solubility, stability, and targeted delivery to specific tissues or cells.

Future research should explore the potential of:

Nanoparticle-based delivery systems: Encapsulating the compound in liposomes, micelles, or polymeric nanoparticles to improve its pharmacokinetic profile and reduce systemic toxicity.

Targeted drug delivery: Conjugating the compound to antibodies, peptides, or other ligands that specifically recognize and bind to disease-associated markers.

Controlled-release formulations: Developing systems that release the compound in a sustained manner over time, maintaining therapeutic concentrations and improving patient compliance.

These innovative delivery systems have the potential to overcome many of the challenges associated with traditional drug administration and maximize the therapeutic benefit of this compound and its future derivatives.

Q & A

Q. Which analytical methods are critical for detecting trace impurities in industrial-scale synthesis?

- Methodological Answer :

- GC-MS : Detect residual solvents (e.g., DCM) at <10 ppm.

- HPLC-UV/ELSD : Quantify di-brominated byproducts (<0.1% area).

- Elemental Analysis : Confirm Br content (theoretical: 32.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.